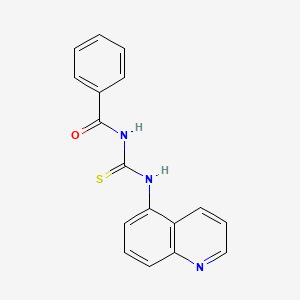

N-benzoyl-N'-(5-quinolinyl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Organic and Inorganic Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea. annexechem.com Its derivatives are a class of compounds where one or more hydrogen atoms of the amino groups are replaced by other organic substituents. These derivatives are of considerable importance in both organic and inorganic chemistry.

In organic synthesis, thiourea and its derivatives are versatile reagents and intermediates, particularly in the synthesis of heterocyclic compounds. annexechem.comresearchgate.net They serve as precursors in reactions that form a wide array of valuable molecules. annexechem.com The thiourea moiety's ability to exist in tautomeric forms (thione and thiol) contributes to its reactivity and utility in constructing complex molecular frameworks. mdpi.com

In inorganic and coordination chemistry, thiourea derivatives are recognized for their excellent ability to act as ligands, forming stable complexes with a variety of metal ions. annexechem.commdpi.com The presence of sulfur and nitrogen atoms provides effective coordination sites for metals, making these compounds useful in areas such as analytical chemistry for the separation and identification of metal ions, and in the development of novel catalysts. annexechem.comguidechem.com

Furthermore, the functional derivatives of thiourea exhibit a broad spectrum of biological activities, which has made them a significant focus in medicinal chemistry. researchgate.netmdpi.com Research has shown that these compounds possess potential antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.comnih.gov This wide range of biological applications stems from the ability of the thiourea functional group to interact with various biological targets like proteins and enzymes through mechanisms such as hydrogen bonding. nih.gov

Role of the Quinoline (B57606) Moiety in Compound Design and Functionality

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural unit in numerous natural products and synthetic compounds with significant biological and pharmacological relevance. nih.govrsc.orgnih.gov The quinoline core is present in many biologically active substances, including alkaloids derived from the Cinchona tree, such as quinine, a well-known antimalarial drug. rsc.org

In drug design and medicinal chemistry, the quinoline moiety is considered a "privileged scaffold" because its derivatives have shown a wide array of therapeutic properties. rsc.orgresearchgate.net These include:

Antimalarial: Quinoline-based drugs like chloroquine (B1663885) and mefloquine (B1676156) have been cornerstones in the treatment and prevention of malaria. nih.govrsc.org

Anticancer: Various synthetic quinoline structures have been investigated as potent agents against several cancer cell lines. nih.govrsc.org

Antimicrobial: The quinoline ring is a key component in compounds designed to combat bacterial and fungal infections. nih.govrsc.org

Anti-inflammatory and Analgesic: Certain quinoline derivatives have demonstrated anti-inflammatory and pain-relieving effects. nih.gov

Antiviral: The scaffold has been incorporated into molecules targeting viruses, including HIV and the Japanese encephalitis virus. nih.govrsc.org

The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its interaction with specific biological targets. researchgate.netmdpi.com Its ability to intercalate with DNA and interact with enzymes makes it a valuable component in the design of new therapeutic agents. rsc.org

Overview of N-benzoyl-N'-(5-quinolinyl)thiourea in Academic Literature

N-benzoyl-N'-(5-quinolinyl)thiourea is an acyl thiourea derivative that has been synthesized and characterized in scientific literature. A notable synthesis involves the reaction of benzoyl chloride, ammonium (B1175870) thiocyanate (B1210189), and 5-aminoquinoline (B19350). nih.gov In one reported method, these components were reacted in dichloromethane (B109758) using polyethyleneglycol-400 (PEG-400) as a phase-transfer catalyst at room temperature. nih.gov

The structural properties of N-benzoyl-N'-(5-quinolinyl)thiourea have been elucidated through single-crystal X-ray diffraction. nih.gov These studies provide precise data on its molecular geometry and intermolecular interactions.

Table 1: Crystallographic Data for N-benzoyl-N'-(5-quinolinyl)thiourea nih.gov

| Parameter | Value |

| Molecular Formula | C₁₇H₁₃N₃OS |

| Molecular Weight ( g/mol ) | 307.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0875 |

| b (Å) | 16.1718 |

| c (Å) | 18.2847 |

| β (°) | 95.892 |

| Volume (ų) | 1496.41 |

| Z (molecules/unit cell) | 4 |

The crystal structure reveals the presence of both intramolecular and intermolecular hydrogen bonds. An intramolecular N—H⋯O bond is present, contributing to the planarity of the molecule. nih.gov Intermolecularly, the molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds, forming sheets within the crystal lattice. nih.gov The structural analysis provides a fundamental understanding of the compound's solid-state conformation, which is crucial for predicting its physical properties and potential interactions with other molecules.

Scope and Objectives of Research on N-benzoyl-N'-(5-quinolinyl)thiourea

While specific and extensive research programs dedicated solely to N-benzoyl-N'-(5-quinolinyl)thiourea are not widely documented, the objectives for its study can be inferred from the broader context of research on related thiourea and quinoline derivatives. The primary goals of synthesizing and investigating compounds of this class typically include:

Exploration of Novel Chemical Structures: A fundamental objective is the synthesis of new molecular entities and their thorough characterization using spectroscopic and crystallographic techniques. nih.govmdpi.com This expands the library of known compounds and provides insights into structure-property relationships.

Investigation of Biological Activity: Given the well-established pharmacological profiles of both thioureas and quinolines, a major objective is to screen these hybrid molecules for potential biological activities. researchgate.netmdpi.comnih.gov Research on analogous N-benzoyl-N'-(quinolinyl)thiourea compounds has focused on their potential as anticancer and antimicrobial agents, as well as their ability to inhibit specific enzymes like urease.

Coordination Chemistry and Material Science: The presence of multiple potential donor atoms (N, S, O) makes N-benzoyl-N'-(5-quinolinyl)thiourea a candidate for studies in coordination chemistry. mdpi.com Research objectives in this area would involve synthesizing metal complexes of the ligand and investigating their structural, electronic, and catalytic properties.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds with variations in the acyl group or the substitution pattern on the quinoline ring, researchers aim to establish structure-activity relationships. This involves understanding how specific structural modifications influence the biological or chemical properties of the molecule, guiding the design of more potent and selective compounds.

The research on N-benzoyl-N'-(5-quinolinyl)thiourea contributes to the foundational knowledge of acylthiourea chemistry and provides a platform for potential applications in medicinal chemistry and material science.

Structure

3D Structure

Properties

IUPAC Name |

N-(quinolin-5-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(12-6-2-1-3-7-12)20-17(22)19-15-10-4-9-14-13(15)8-5-11-18-14/h1-11H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGIOHDRVGQVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329565 | |

| Record name | N-(quinolin-5-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818158 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861208-64-2 | |

| Record name | N-(quinolin-5-ylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzoyl N 5 Quinolinyl Thiourea

Established Synthetic Routes for N-benzoyl-N'-(5-quinolinyl)thiourea

The primary and most direct method reported for the synthesis of N-benzoyl-N'-(5-quinolinyl)thiourea is a one-pot reaction. This approach involves the reaction of benzoyl chloride, ammonium (B1175870) thiocyanate (B1210189), and 5-aminoquinoline (B19350). A key feature of this synthesis is the use of polyethylene (B3416737) glycol-400 (PEG-400) which acts as a phase-transfer catalyst. rsc.org The reaction proceeds by first forming benzoyl isothiocyanate in situ from benzoyl chloride and ammonium thiocyanate. This intermediate then reacts with 5-aminoquinoline to yield the final product. nih.govnih.gov

The general reaction scheme is as follows:

Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate.

Formation of N-benzoyl-N'-(5-quinolinyl)thiourea: The in situ generated benzoyl isothiocyanate reacts with the amino group of 5-aminoquinoline.

This one-pot synthesis is advantageous as it simplifies the experimental procedure and can lead to good yields.

Optimization of Reaction Conditions and Yield

While a specific study on the optimization of reaction conditions for the synthesis of N-benzoyl-N'-(5-quinolinyl)thiourea to maximize its yield is not extensively documented in the reviewed literature, general principles for similar N-acylthiourea syntheses can be applied. Key parameters that can be optimized include:

Temperature: The reaction temperature can influence the rate of both the isothiocyanate formation and its subsequent reaction with the amine. Heating is often employed to drive the reaction to completion.

Solvent: The choice of solvent is crucial. Acetone is commonly used for the synthesis of N-acylthioureas as it is a good solvent for the reactants and the intermediate isothiocyanate. nih.govnih.gov

Catalyst Loading: In the case of the phase-transfer catalyzed synthesis, the amount of PEG-400 can be varied to find the optimal loading that maximizes the reaction rate and yield. Studies on other N-acylthiourea syntheses have shown that the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can significantly improve yields. mdpi.comnih.gov

A systematic study varying these parameters would be necessary to determine the optimal conditions for the synthesis of N-benzoyl-N'-(5-quinolinyl)thiourea.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of N-benzoyl-N'-(5-quinolinyl)thiourea is an area with potential for development. The established one-pot synthesis using PEG-400 already incorporates some green aspects. rsc.org PEG is considered a green solvent as it is non-toxic, biodegradable, and can be recycled. hilarispublisher.comyoutube.com

Further exploration of green chemistry in this synthesis could involve:

Microwave-assisted synthesis: This technique can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. hilarispublisher.com Microwave-assisted synthesis has been successfully applied to the synthesis of other N-acylthiourea derivatives. hilarispublisher.com

Solvent-free conditions: Performing the reaction under solvent-free conditions, for example by grinding the reactants together, would eliminate the need for organic solvents, thereby reducing waste.

Use of greener catalysts: While PEG-400 is relatively benign, exploring other non-toxic and recyclable catalysts could further enhance the green credentials of the synthesis. Formic acid has been investigated as an environmentally friendly catalyst for quinoline (B57606) synthesis. ijpsjournal.com

Derivatization Strategies and Analogue Synthesis for N-benzoyl-N'-(5-quinolinyl)thiourea

The derivatization of N-benzoyl-N'-(5-quinolinyl)thiourea to create analogues with potentially enhanced or modified properties is a key area of chemical exploration. Strategies can focus on modifying either the quinoline ring, the benzoyl group, or the thiourea (B124793) linkage.

Substituent Effects on Reactivity and Structure

Quinoline Ring: The quinoline ring system is electron-deficient, which affects its reactivity in electrophilic substitution reactions. quimicaorganica.orgreddit.com Electrophilic attack on the unsubstituted quinoline ring typically occurs at positions 5 and 8. quimicaorganica.org The presence of the N-benzoylthiourea group at position 5 will direct further substitution. The nature of substituents on the quinoline ring can also influence the donor properties of the quinoline nitrogen, which can be important for the molecule's coordination chemistry. nih.gov

Benzoyl Group: Introducing electron-donating or electron-withdrawing substituents on the benzoyl ring can alter the electronic properties of the entire molecule. For instance, electron-withdrawing groups would increase the acidity of the N-H protons of the thiourea moiety.

Thiourea Moiety: The thiourea group itself is a versatile functional group that can participate in various reactions, including acting as a ligand for metal complexation.

Computational studies, such as Density Functional Theory (DFT), can be employed to predict the effects of substituents on the electronic properties and reactivity of the molecule. researchgate.netmdpi.com

Functionalization and Modification of the N-benzoyl-N'-(5-quinolinyl)thiourea Scaffold

The N-benzoyl-N'-(5-quinolinyl)thiourea scaffold can be functionalized at several positions to generate a library of analogues.

Functionalization of the Quinoline Ring: The quinoline ring is amenable to various functionalization reactions, primarily through C-H activation and electrophilic substitution. rsc.orgnih.govscilit.com

Electrophilic Aromatic Substitution: As mentioned, electrophilic substitution on the quinoline ring of the parent compound would likely occur at positions on the benzo-ring, with the exact position influenced by the directing effect of the N-benzoylthiourea group. Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation. mnstate.eduwikipedia.org

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds in quinoline, offering a powerful tool for introducing a wide range of functional groups at various positions. rsc.orgrsc.orgnih.govscilit.com These reactions are often catalyzed by transition metals like palladium, rhodium, or copper. nih.gov

Modification of the Benzoyl Group: Analogues can be synthesized by starting with substituted benzoyl chlorides. This would introduce substituents onto the phenyl ring of the benzoyl moiety, allowing for a systematic study of structure-activity relationships.

Reactions at the Thiourea Linkage: The thiourea group can undergo various chemical transformations. For example, it can be oxidized to form other sulfur-containing functional groups or can be involved in cyclization reactions to form heterocyclic systems.

Reaction Mechanisms of N-benzoyl-N'-(5-quinolinyl)thiourea Syntheses

The synthesis of N-benzoyl-N'-(5-quinolinyl)thiourea proceeds through a well-established multi-step, one-pot mechanism.

The key steps in the reaction mechanism are:

Formation of Benzoyl Isothiocyanate: The reaction is initiated by the nucleophilic attack of the thiocyanate ion (from ammonium thiocyanate) on the carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride ion to form the highly reactive benzoyl isothiocyanate intermediate. nih.govnih.gov

Nucleophilic Addition of 5-Aminoquinoline: The amino group of 5-aminoquinoline then acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group in the benzoyl isothiocyanate intermediate. mdpi.com This addition reaction forms the N-benzoyl-N'-(5-quinolinyl)thiourea product.

Role of the Phase-Transfer Catalyst (PEG-400): In the reported synthesis, PEG-400 acts as a phase-transfer catalyst. rsc.org Phase-transfer catalysis is a valuable technique in organic synthesis for facilitating reactions between reactants that are soluble in different, immiscible phases. youtube.comaustinpublishinggroup.combiomedres.us In this specific synthesis, although the reaction is described as being carried out in a single solvent (dichloromethane), the reactants may have different solubilities. PEG-400 can form complexes with the cationic species (like the ammonium ion), increasing their solubility in the organic phase and facilitating the reaction between the ionic thiocyanate and the organic-soluble benzoyl chloride. youtube.comnih.gov The mechanism involves the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs. mdpi.com

A plausible mechanism for the role of PEG-400 involves the following:

The polyethylene glycol chain of PEG-400 can encapsulate the ammonium cation (NH₄⁺) from ammonium thiocyanate.

This complex then brings the thiocyanate anion (SCN⁻) into the organic phase, where it is more readily available to react with benzoyl chloride.

After the reaction, the catalyst is regenerated and can continue to facilitate the transfer of reactants.

The use of a phase-transfer catalyst like PEG-400 can lead to milder reaction conditions, faster reaction rates, and higher yields. nih.govbiomedres.us

Advanced Structural Elucidation and Conformational Analysis of N Benzoyl N 5 Quinolinyl Thiourea

Single-Crystal X-ray Diffraction Studies of N-benzoyl-N'-(5-quinolinyl)thiourea and its Derivatives

Single-crystal X-ray diffraction analysis stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For N-benzoyl-N'-(5-quinolinyl)thiourea, these studies have revealed a detailed picture of its molecular structure and the intricate network of intermolecular forces that govern its crystal lattice.

Molecular Geometry and Bond Parameters

The crystallographic data for N-benzoyl-N'-(5-quinolinyl)thiourea, with the chemical formula C₁₇H₁₃N₃OS, indicates that it crystallizes in the monoclinic system. nih.gov The molecule's structure is characterized by a central thiourea (B124793) fragment linking a benzoyl group and a 5-quinolinyl moiety.

Key bond lengths within the thiourea core, such as the C=S and C-N bonds, are consistent with those observed in other N-acylthiourea derivatives. For instance, the S1-C8 and O1-C7 bond lengths are reported to be 1.655(2) Å and 1.223(2) Å, respectively. nih.gov These values are slightly longer than typical C=S and C=O double bonds, suggesting a degree of electron delocalization across the N-C(S)-N-C(O) backbone. This delocalization is also supported by the observation that the C-N bond lengths within the thiourea linkage are shorter than standard single bonds. nih.gov

Below is an interactive table summarizing the crystallographic data for N-benzoyl-N'-(5-quinolinyl)thiourea. nih.gov

| Crystal Data | |

| Chemical Formula | C₁₇H₁₃N₃OS |

| Formula Weight | 307.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.0875 (1) Å |

| b | 16.1718 (4) Å |

| c | 18.2847 (4) Å |

| α | 90° |

| β | 95.892 (2)° |

| γ | 90° |

| Volume | 1496.41 (6) ų |

| Z | 4 |

| Calculated Density | 1.363 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296(2) K |

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The solid-state architecture of N-benzoyl-N'-(5-quinolinyl)thiourea is stabilized by a network of intermolecular hydrogen bonds. The molecules are linked into sheets parallel to the (100) plane by N1—H6···N3, N2—H7···O1, and C6—H5···N3 hydrogen bonds. nih.gov This extensive hydrogen-bonding network is a common feature in the crystal structures of thiourea derivatives and plays a crucial role in determining their physical properties. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions are often observed in the crystal packing of aromatic-rich compounds like N-benzoyl-N'-(5-quinolinyl)thiourea, further contributing to the stability of the crystal lattice. While not explicitly detailed for this specific molecule in the available literature, such interactions between the phenyl and quinolinyl rings of adjacent molecules are highly probable. These interactions typically involve offset or slipped-stack arrangements to minimize electrostatic repulsion.

The table below details the hydrogen bond geometry for N-benzoyl-N'-(5-quinolinyl)thiourea. nih.gov

| Hydrogen Bond Geometry (Å, °) | |

| D—H···A | D—H |

| N1—H6···N3ⁱ | 0.825(17) |

| N2—H7···O1 | 0.91(3) |

| C6—H5···N3ⁱ | 0.93 |

| Symmetry code: (i) -x+1, y-1/2, -z+3/2 |

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in organic molecules and can significantly impact their physical and chemical properties. At present, there are no specific reports in the scientific literature detailing the existence of polymorphs for N-benzoyl-N'-(5-quinolinyl)thiourea. However, studies on other benzoylthiourea (B1224501) derivatives have revealed the potential for polymorphism, suggesting that different crystallization conditions could potentially lead to different crystal packings for this compound as well.

Comprehensive Spectroscopic Characterization of N-benzoyl-N'-(5-quinolinyl)thiourea

Spectroscopic techniques provide valuable information about the structure, bonding, and dynamic behavior of molecules in various states. For N-benzoyl-N'-(5-quinolinyl)thiourea, NMR, IR, and Raman spectroscopy offer complementary insights into its conformational properties and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Dynamics and Proton Exchange

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the solution-state structure of organic molecules. For N-benzoyl-N'-(5-quinolinyl)thiourea, the NMR spectra are expected to show characteristic signals for the protons and carbons of the benzoyl and quinolinyl rings, as well as for the thiourea moiety.

In related N-benzoyl-N'-(3-quinolinyl)thiourea, the NH protons appear as broad singlets in the downfield region of the ¹H NMR spectrum, typically between δ 9.5 and 10.5 ppm. The aromatic protons of the benzoyl and quinolinyl rings resonate in the range of δ 7.2–8.5 ppm. In the ¹³C NMR spectrum, the thiocarbonyl (C=S) carbon is typically observed around 180 ppm, while the carbonyl (C=O) carbon resonates at approximately 165 ppm. The exact chemical shifts are sensitive to the solvent and the electronic environment of the nuclei.

The broadness of the N-H signals often suggests the presence of dynamic processes such as conformational exchange or proton exchange with the solvent. The rotation around the C-N bonds of the thiourea group can be restricted due to their partial double bond character, leading to the existence of different conformers in solution, which can interconvert on the NMR timescale.

The following table provides typical NMR chemical shift ranges for key functional groups in benzoylthiourea derivatives.

| NMR Data | |

| ¹H NMR (ppm) | |

| N-H (thiourea) | 9.5 - 12.5 |

| Aromatic-H | 7.0 - 9.0 |

| ¹³C NMR (ppm) | |

| C=S (thiocarbonyl) | ~180 |

| C=O (carbonyl) | ~165 - 170 |

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding. For N-benzoyl-N'-(5-quinolinyl)thiourea, these techniques are instrumental in identifying its key functional groups.

The IR spectrum of a closely related compound, N-benzoyl-N'-(3-quinolinyl)thiourea, shows a characteristic N-H stretching vibration at approximately 3179 cm⁻¹. The C=O stretching vibration is observed around 1708 cm⁻¹, and the C=S stretching vibration appears near 1190 cm⁻¹. The positions of these bands can be influenced by hydrogen bonding. For instance, the C=O stretching frequency is often lower than that of a free carbonyl group due to the involvement of the oxygen atom in an intramolecular hydrogen bond.

The quinoline (B57606) ring will exhibit a series of characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=S stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

The table below summarizes the characteristic vibrational frequencies for key functional groups in N-benzoyl-N'-(5-quinolinyl)thiourea and related compounds.

| Vibrational Spectroscopy Data (cm⁻¹) | |

| Functional Group | Typical IR Frequency Range |

| N-H Stretch | 3150 - 3300 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch | 1680 - 1710 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C=S Stretch | 1150 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Behavior

No specific experimental UV-Vis spectroscopic data for N-benzoyl-N'-(5-quinolinyl)thiourea, including details on its electronic transitions (such as π→π* and n→π*), absorption maxima (λmax), and molar absorptivity coefficients (ε), could be located in published research. Analysis of its chromophoric behavior remains uncharacterized.

Mass Spectrometry: Fragmentation Pathways and Isotopic Patterns

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and the elucidation of characteristic fragmentation pathways for N-benzoyl-N'-(5-quinolinyl)thiourea, is not available in the scientific literature. Consequently, a data table of its principal fragments cannot be generated.

Conformational Landscape and Intramolecular Interactions in N-benzoyl-N'-(5-quinolinyl)thiourea

There is a lack of published crystal structure data or computational modeling studies for N-benzoyl-N'-(5-quinolinyl)thiourea. Such research is essential for determining its solid-state conformation, including critical dihedral angles between the benzoyl, thiourea, and quinolinyl moieties. Furthermore, details regarding potential intramolecular hydrogen bonds, which are characteristic of this class of compounds and crucial for stabilizing their conformation, remain undocumented.

Solution-State Behavior and Aggregation Phenomena of N-benzoyl-N'-(5-quinolinyl)thiourea

Investigations into the behavior of N-benzoyl-N'-(5-quinolinyl)thiourea in solution, such as its propensity for self-assembly, aggregation, or the formation of supramolecular structures, have not been reported. Studies using techniques like concentration-dependent NMR or UV-Vis spectroscopy, which would shed light on these phenomena, are absent from the current body of scientific work.

No Publicly Available Research Found on the Coordination Chemistry of N-benzoyl-N'-(5-quinolinyl)thiourea

While the broader class of benzoylthiourea derivatives is well-documented in coordination chemistry, information regarding the specific compound with the quinolinyl group at the 5-position appears to be absent from publicly accessible scientific records. General studies on related isomers, such as N-benzoyl-N'-(3-quinolinyl)thiourea and N-benzoyl-N'-(8-quinolinyl)thiourea, indicate that these types of ligands are capable of forming stable complexes with a variety of transition metals. This suggests that N-benzoyl-N'-(5-quinolinyl)thiourea would likely exhibit similar properties.

Typically, benzoylthiourea derivatives act as versatile ligands due to the presence of multiple donor atoms: sulfur, nitrogen, and oxygen. Their coordination behavior often involves chelation to a metal center through the sulfur atom of the thiourea group and the oxygen atom of the benzoyl group, or through the sulfur and one of the nitrogen atoms. The specific coordination modes and the resulting geometry of the metal complexes are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the ligand.

However, without specific experimental data for N-benzoyl-N'-(5-quinolinyl)thiourea, any discussion of its ligand properties, such as coordination modes, donor atom preferences, and chelating abilities, would be purely speculative. Similarly, details regarding the synthesis and characterization of its metal complexes with transition metals, main group metals, or lanthanides and actinides are not available in the current body of scientific literature.

Therefore, the requested article, which was to be focused solely on the chemical compound “N-benzoyl-N'-(5-quinolinyl)thiourea” and its coordination chemistry, cannot be generated at this time due to the lack of specific research findings for this particular compound. Further experimental investigation would be required to elucidate the coordination chemistry of N-benzoyl-N'-(5-quinolinyl)thiourea and its potential to form complexes with various metal ions.

Coordination Chemistry and Metal Complexation of N Benzoyl N 5 Quinolinyl Thiourea

Structural Analysis of N-benzoyl-N'-(5-quinolinyl)thiourea Metal Complexes

Spectroscopic Signatures of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR of Paramagnetic Complexes)

Detailed spectroscopic analyses of metal complexes of N-benzoyl-N'-(5-quinolinyl)thiourea are not present in the available literature. For related compounds, Fourier-Transform Infrared (FT-IR) spectroscopy is commonly used to infer the coordination mode by observing shifts in the vibrational frequencies of the C=O and C=S groups upon complexation. ksu.edu.tr Similarly, UV-Visible (UV-Vis) spectroscopy would be expected to show shifts in absorption bands, indicating metal-ligand charge transfer phenomena. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for paramagnetic complexes, would provide insights into the electronic environment of the ligand upon coordination. However, specific data, including spectra and detailed peak assignments for complexes of the 5-quinolinyl isomer, have not been reported.

Electronic, Magnetic, and Optical Properties of N-benzoyl-N'-(5-quinolinyl)thiourea Complexes

Electronic Structure and Charge Transfer Phenomena

There is a lack of published research on the electronic structure and charge transfer phenomena specific to metal complexes of N-benzoyl-N'-(5-quinolinyl)thiourea. Such studies, often supported by computational methods like Density Functional Theory (DFT), are essential for understanding the nature of the chemical bonding and the electronic transitions that govern the optical and magnetic properties of these materials. nih.gov

Magnetic Susceptibility and Spin State Studies

No experimental data on the magnetic susceptibility or spin states of metal complexes derived from N-benzoyl-N'-(5-quinolinyl)thiourea could be located. This information is fundamental for characterizing the magnetic behavior of transition metal complexes, including determining the number of unpaired electrons and whether the complex is paramagnetic, diamagnetic, or exhibits more complex magnetic phenomena.

Luminescence and Photophysical Properties of Coordination Compounds

The luminescence and photophysical properties of N-benzoyl-N'-(5-quinolinyl)thiourea complexes have not been documented. Research in this area would involve studying the emission and absorption of light by the complexes to determine properties such as quantum yields and excited-state lifetimes. Such properties are of interest for applications in sensing, imaging, and lighting technologies. Studies on other quinolinolate complexes have shown that the substitution pattern can significantly influence their luminescent properties. nih.gov

Electrochemistry of N-benzoyl-N'-(5-quinolinyl)thiourea and its Metal Complexes

The electrochemical behavior of N-benzoyl-N'-(5-quinolinyl)thiourea and its coordination compounds is a critical aspect of their chemical characterization, offering insights into their redox properties, electronic structure, and potential applications in catalysis and sensor technology. While specific experimental electrochemical data for N-benzoyl-N'-(5-quinolinyl)thiourea is not extensively available in the reviewed literature, its electrochemical profile can be inferred from the behavior of its constituent functional groups—benzoyl, thiourea (B124793), and quinoline (B57606)—and by comparison with structurally related compounds.

Upon complexation with a metal ion, the electrochemical properties of N-benzoyl-N'-(5-quinolinyl)thiourea are anticipated to change significantly. The coordination of the ligand to a metal center can either stabilize or destabilize certain oxidation states of the metal, leading to shifts in the metal-centered redox potentials. Conversely, the metal ion can influence the redox activity of the ligand. For instance, coordination may make the ligand easier or more difficult to oxidize or reduce. New redox features may also appear, corresponding to the different oxidation states of the coordinated metal ion. These changes in the electrochemical response provide valuable information about the nature of the metal-ligand interaction.

In the absence of specific experimental data for N-benzoyl-N'-(5-quinolinyl)thiourea, the following table outlines the expected electrochemical behavior based on the analysis of related structures and functional groups.

| Analyte | Expected Redox Process | Anticipated Potential Range (vs. Ag/AgCl) | Notes |

| N-benzoyl-N'-(5-quinolinyl)thiourea | Ligand-based oxidation (thiourea) | Anodic potentials | May be an irreversible process. |

| Ligand-based reduction (quinoline/benzoyl) | Cathodic potentials | The specific potential will depend on the solvent and supporting electrolyte. | |

| Metal Complexes of N-benzoyl-N'-(5-quinolinyl)thiourea | Metal-centered redox (e.g., Cu(II)/Cu(I)) | Dependent on the metal ion | The potential will be shifted compared to the free metal ion due to coordination. |

| Ligand-based redox | Anodic and/or cathodic potentials | Potentials may be shifted upon coordination to the metal center. |

Detailed Research Findings:

While direct research on the electrochemistry of N-benzoyl-N'-(5-quinolinyl)thiourea is limited, studies on analogous compounds provide a framework for understanding its likely behavior. For example, cyclic voltammetric studies of other benzoylthiourea (B1224501) derivatives have revealed irreversible reduction and oxidation peaks, indicative of complex electrochemical processes. sciety.org Research on N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, which also feature a nitrogen-containing heterocyclic ring, has utilized cyclic voltammetry in their characterization, suggesting the importance of this technique for this class of compounds. analis.com.my

The interaction of similar thiourea-containing ligands with metal ions has been shown to significantly alter their electrochemical response. Upon complexation, shifts in the peak potentials of the ligand are commonly observed, and new peaks corresponding to the metal center's redox activity often appear. The magnitude of these shifts can provide information about the strength and nature of the metal-ligand bond. For instance, the complexation of a similar ligand framework with copper was found to introduce a new redox couple attributable to the Cu(II)/Cu(I) transition. nih.gov

The electrochemical behavior is also highly dependent on the solvent system and the supporting electrolyte used in the experiment. In aprotic media, it is often possible to observe multiple, well-defined redox events, while in protic solvents, the electrochemical response may be complicated by proton transfer reactions.

Theoretical and Computational Chemistry Investigations of N Benzoyl N 5 Quinolinyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-benzoyl-N'-(5-quinolinyl)thiourea, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry and understanding its electronic properties. rsc.orgrajpub.com The optimization process aims to find the lowest energy conformation of the molecule. Experimental data from X-ray crystallography, where available, serves as a crucial benchmark for validating the accuracy of the calculated geometry. For instance, the crystal structure of N-benzoyl-N'-(5-quinolinyl)thiourea has been reported to be monoclinic. nih.gov

Global and Local Reactivity Descriptors (HOMO-LUMO, Electronegativity, Hardness)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap. arpnjournals.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in chemical reactions.

Table 1: Representative Global Reactivity Descriptors for a Benzoylthiourea (B1224501) Derivative (Illustrative)

| Parameter | Value (eV) |

| E_HOMO | -6.2 |

| E_LUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.49 |

| Electrophilicity Index (ω) | 4.21 |

Note: These are illustrative values based on typical findings for similar benzoylthiourea compounds and are not specific experimental or calculated values for N-benzoyl-N'-(5-quinolinyl)thiourea.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. In N-benzoyl-N'-(5-quinolinyl)thiourea, these are typically located around the oxygen and sulfur atoms of the benzoyl and thiourea (B124793) groups, as well as the nitrogen atom of the quinoline (B57606) ring. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the N-H protons of the thiourea moiety. researchgate.net

Green regions denote areas of neutral potential.

The MEP surface provides a clear and intuitive picture of the molecule's reactivity and intermolecular interaction patterns.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time. MD simulations can reveal the conformational flexibility of N-benzoyl-N'-(5-quinolinyl)thiourea, showing how the different parts of the molecule, such as the benzoyl and quinolinyl rings, move relative to each other.

Furthermore, MD simulations are crucial for understanding the influence of the solvent on the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it is possible to observe how the solvent affects the conformational preferences and the accessibility of different reactive sites. This is particularly important for predicting the behavior of the compound in a biological environment.

Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. nih.gov By comparing the calculated and experimental ¹H and ¹³C NMR chemical shifts, a detailed structural elucidation can be achieved. Discrepancies between calculated and experimental shifts can often be explained by intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. researchgate.net

Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Benzoylthiourea Derivative (Illustrative)

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| N-H (amide) | 11.8 | 12.1 |

| N-H (thiourea) | 9.5 | 9.8 |

| Aromatic-H | 7.2 - 8.5 | 7.1 - 8.6 |

Note: These are illustrative values. The actual chemical shifts for N-benzoyl-N'-(5-quinolinyl)thiourea would depend on the specific electronic environment of each proton.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match the experimental data. By analyzing the nature of the vibrations, specific peaks can be assigned to the stretching and bending modes of particular functional groups, such as the C=O, C=S, and N-H bonds of the benzoylthiourea core and the C=N and C-H bonds of the quinoline ring. rajpub.com

Table 3: Representative Calculated Vibrational Frequencies for a Benzoylthiourea Derivative (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C=O Stretch | 1680 |

| C=S Stretch | 1350 |

| C-N Stretch | 1500 |

Note: These are illustrative values and are not specific calculated frequencies for N-benzoyl-N'-(5-quinolinyl)thiourea.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Non-covalent interactions play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state, as well as their interactions with biological targets.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational technique used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. It is based on the electron density and its derivatives. The resulting plots show surfaces colored according to the nature and strength of the interaction, providing a clear picture of the stabilizing and destabilizing forces within and between molecules. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is another powerful method for analyzing chemical bonding and non-covalent interactions. It is based on the topological analysis of the electron density. By identifying bond critical points (BCPs) between atoms, QTAIM can characterize the nature of the interaction (e.g., covalent or electrostatic) based on the properties of the electron density at these points. nih.gov

Reaction Pathway Analysis and Mechanistic Insights via Computational Modeling

Computational modeling can be used to explore potential reaction pathways and gain insights into reaction mechanisms. For N-benzoyl-N'-(5-quinolinyl)thiourea, this could involve studying its synthesis, decomposition, or its interaction with other molecules. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. This type of analysis is invaluable for optimizing reaction conditions and for understanding the compound's mode of action at a molecular level. For instance, studying the tautomeric forms of the thiourea group and the rotational barriers around the C-N bonds can provide insights into its reactivity and binding capabilities. arpnjournals.org

Chemical Reactivity and Mechanistic Studies of N Benzoyl N 5 Quinolinyl Thiourea Non Biological Contexts

Hydrolytic Stability and Degradation Pathways of N-benzoyl-N'-(5-quinolinyl)thiourea

The stability of N-benzoyl-N'-(5-quinolinyl)thiourea is susceptible to hydrolytic conditions, particularly in alkaline environments. The degradation pathway is also influenced by thermal stress, leading to the cleavage of its core structure.

Hydrolysis:

Under alkaline conditions, N-acylthioureas, including N-benzoylthiourea, undergo ionization to form an anion. cdnsciencepub.comcdnsciencepub.com This is followed by a rapid hydrolysis that cleaves the acyl-thiourea bond, yielding thiourea (B124793) and the corresponding carboxylic acid—in this case, benzoic acid and 5-aminoquinoline (B19350) (following the hydrolysis of the thiourea portion). cdnsciencepub.com The mechanism for this reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the un-ionized N-benzoylthiourea molecule. cdnsciencepub.comcdnsciencepub.com The reaction rate becomes independent of the hydroxide ion concentration at high pH (above approximately 0.1 M), which is indicative of a mechanism where the ionization of the acylthiourea to its conjugate base renders it inactive towards further hydrolysis. cdnsciencepub.comcdnsciencepub.com

The acidity of the N-H proton is a key factor in its hydrolytic stability. For the parent N-benzoylthiourea, the pKa has been determined to be 10.9. cdnsciencepub.comcdnsciencepub.com

Thermal Degradation:

Thermolysis of N-benzoyl-N'-arylthioureas proceeds through the homolytic cleavage of the amide (CO-NH) and thioamide (CS-NH) bonds. tandfonline.com When heated, N-benzoyl-N'-(5-quinolinyl)thiourea is expected to decompose into a variety of radical species. These radicals can then undergo subsequent reactions such as hydrogen abstraction, dimerization, fragmentation, and rearrangement. tandfonline.com By analogy with the thermolysis of N-benzoyl-N'-phenylthiourea, potential degradation products could include benzaldehyde, ammonia, hydrogen sulfide, and compounds derived from the quinoline (B57606) and benzoyl radicals. tandfonline.com The thermal stability of related thiourea derivatives, such as N-benzoyl-N'-(8-quinolinyl)thiourea, has been noted to involve decomposition at temperatures in the range of 200–250°C. tandfonline.com

Interaction with Electrophilic and Nucleophilic Reagents

The N-benzoyl-N'-(5-quinolinyl)thiourea molecule possesses multiple sites for interaction with both electrophiles and nucleophiles, leading to a diverse range of chemical transformations.

Interaction with Nucleophiles:

The primary reaction involving nucleophiles is central to the synthesis of the compound itself. The formation of N-benzoyl-N'-(5-quinolinyl)thiourea proceeds via the nucleophilic addition of the amino group of 5-aminoquinoline to the electrophilic carbon of benzoyl isothiocyanate. nih.gov This is a common method for synthesizing N-acylthiourea derivatives. nih.govnih.govrsc.org

The carbonyl carbon of the benzoyl group is an electrophilic center and can be attacked by strong nucleophiles. However, the thiocarbonyl group can also exhibit reactivity. Under certain conditions, nucleophilic substitution can occur where the entire thiourea group is replaced.

Interaction with Electrophiles:

The thiourea moiety contains nucleophilic sulfur and nitrogen atoms that can react with electrophiles. The sulfur atom is generally the more nucleophilic center. For instance, N-acylthioureas react with alkyl halides, which are electrophiles. This reaction typically occurs at the sulfur atom to form an isothiouronium salt as an intermediate. arkat-usa.org

The nitrogen atoms can also act as nucleophilic sites. For example, studies on related N-aryl-N'-alkylthioureas have shown that reaction with an electrophile like 4-chloropyridine (B1293800) can lead to substitution on one of the thiourea nitrogen atoms. rsc.org Reaction with other electrophiles, such as propargyl bromide, can lead to cyclization reactions, forming thiazoline (B8809763) rings. rsc.org

Oxidizing agents, which are electrophilic in nature, can react with the thiourea group. For example, oxidation with reagents like hydrogen peroxide can lead to the formation of sulfoxides or other oxidized sulfur species. iwu.edu

Kinetic and Thermodynamic Aspects of Chemical Transformations Involving N-benzoyl-N'-(5-quinolinyl)thiourea

The rates and equilibria of reactions involving N-benzoyl-N'-(5-quinolinyl)thiourea are influenced by structural and environmental factors.

Kinetic Aspects:

The kinetics of the alkaline hydrolysis of substituted N-benzoylthioureas have been studied. The reaction displays a Hammett ρ value of 0.10 for substituents on the benzoyl ring. cdnsciencepub.comcdnsciencepub.com This small, positive value indicates that the reaction is only slightly facilitated by electron-withdrawing groups on the benzoyl ring, which is consistent with a mechanism where the nucleophilic attack on the carbonyl carbon is the rate-determining step. cdnsciencepub.com

The kinetics of the oxidation of the thiourea moiety have also been investigated. Studies on the oxidation of thiourea by metal complexes show that the rate can be dependent on pH, as the protonated, neutral, and deprotonated forms of thiourea exhibit different reactivities. rsc.org

Thermodynamic Aspects:

The solid-state structure of N-benzoyl-N'-(5-quinolinyl)thiourea has been determined by X-ray crystallography. This provides precise thermodynamic data about the molecule in its crystalline form.

Crystal System: Monoclinic

Space Group: P21/c

The thermodynamic parameters for the thermal decomposition of thiourea and its oxides have been determined, providing insight into the stability of the thiocarbonyl group. For thiourea itself, the decomposition kinetics follow the Johnson-Mehl-Avrami equation. nih.gov Such analyses could be applied to N-benzoyl-N'-(5-quinolinyl)thiourea to quantify its thermal stability.

| Parameter | Compound/Reaction | Value | Significance |

|---|---|---|---|

| pKa | N-Benzoylthiourea | 10.9 | Indicates acidity of the N-H proton, relevant for ionization before hydrolysis. cdnsciencepub.comcdnsciencepub.com |

| Hammett ρ value | Alkaline hydrolysis of substituted N-benzoylthioureas | 0.10 | Small positive value suggests a slight acceleration of the reaction by electron-withdrawing groups on the benzoyl ring. cdnsciencepub.com |

Photochemical Reactivity of N-benzoyl-N'-(5-quinolinyl)thiourea

The photochemical behavior of N-benzoyl-N'-(5-quinolinyl)thiourea is complex, with potential reactivity associated with both the benzoylthiourea (B1224501) and the quinoline portions of the molecule.

Photolysis of the Benzoylthiourea Moiety:

Studies on the photolysis of N-benzoyl-N'-arylthioureas have shown that UV irradiation can induce homolysis of the amide and thioamide bonds. tandfonline.com This process generates radical intermediates that lead to a variety of photodegradation products. tandfonline.com The UV photolysis of thiourea itself has been studied in detail, revealing a plethora of degradation products depending on the irradiation wavelength and the surrounding matrix. rsc.orgrsc.org This suggests that the thiourea core of N-benzoyl-N'-(5-quinolinyl)thiourea is a likely site of photochemical transformation.

Photochemical Reactivity of the Quinoline Moiety:

Advanced Applications of N Benzoyl N 5 Quinolinyl Thiourea in Materials Science and Analytical Chemistry

Development of N-benzoyl-N'-(5-quinolinyl)thiourea-based Chemosensors for Metal Ions

The design of chemosensors for the selective and sensitive detection of metal ions is a critical area of research due to the environmental and biological importance of these ions. N-benzoyl-N'-(5-quinolinyl)thiourea is a promising candidate for the development of such sensors, owing to the presence of multiple donor atoms that can coordinate with metal ions, leading to observable changes in its photophysical properties.

Selectivity and Sensitivity Studies

While specific studies on the selectivity and sensitivity of N-benzoyl-N'-(5-quinolinyl)thiourea as a chemosensor are not extensively documented, research on analogous benzoylthiourea (B1224501) derivatives provides a strong indication of its potential capabilities. For instance, certain benzoylthiourea derivatives have demonstrated high selectivity and sensitivity for specific metal ions.

A study on a symmetrical benzoylthiourea derivative showcased its excellent colorimetric specific selectivity for copper ions (Cu²⁺) in an acetonitrile/water solution. This sensor exhibited a dramatic color change from yellow to green upon the addition of Cu²⁺, while other cations such as Fe²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cr³⁺, and Mn²⁺ did not interfere with the detection process. The detection limit for Cu²⁺ was found to be in the micromolar range, indicating high sensitivity.

Similarly, a p-dimethylaminobenzaldehyde benzoylthiourea derivative has been reported as a selective and sensitive fluorescent sensor for iron (III) ions (Fe³⁺). hilarispublisher.com This sensor showed a significant fluorescence response to Fe³⁺ and Cu²⁺, with a higher sensitivity towards Fe³⁺, enabling the detection of Fe³⁺ at concentrations as low as 4.5 x 10⁻⁷ M. hilarispublisher.com

These examples suggest that N-benzoyl-N'-(5-quinolinyl)thiourea likely possesses the ability to selectively bind with certain metal ions, a property that can be fine-tuned by the specific substitution pattern on the quinoline (B57606) and benzoyl rings. The sensitivity of such a sensor would be dependent on the strength of the interaction between the thiourea (B124793) moiety and the target metal ion, as well as the efficiency of the resulting signal transduction mechanism.

Table 1: Selectivity and Sensitivity of Analogous Benzoylthiourea-based Chemosensors

| Chemosensor Derivative | Target Ion | Selectivity | Limit of Detection (LOD) |

| Symmetrical benzoylthiourea | Cu²⁺ | High selectivity over Fe²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cr³⁺, Mn²⁺ | 1.5 x 10⁻⁶ M |

| p-dimethylaminobenzaldehyde benzoylthiourea | Fe³⁺ | Selective for Fe³⁺ and Cu²⁺, more sensitive to Fe³⁺ | 4.5 x 10⁻⁷ M |

This table is generated based on data from analogous compounds and is for illustrative purposes.

Detection Mechanisms (Colorimetric, Fluorometric)

The detection mechanism of N-benzoyl-N'-(5-quinolinyl)thiourea-based chemosensors can be either colorimetric or fluorometric, depending on the nature of the interaction with the metal ion and the resulting changes in the electronic structure of the molecule.

Colorimetric Detection: This mechanism relies on a visible color change upon complexation with a metal ion. The interaction of the metal ion with the donor atoms of the benzoylthiourea moiety can lead to a shift in the absorption spectrum of the compound, resulting in a change in its color. This is often due to the formation of a metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) band. For example, the color change observed in a symmetrical benzoylthiourea derivative upon binding with Cu²⁺ is a classic example of colorimetric sensing.

Fluorometric Detection: This method involves changes in the fluorescence properties of the chemosensor upon metal ion binding. The quinoline group in N-benzoyl-N'-(5-quinolinyl)thiourea is a well-known fluorophore. The binding of a metal ion to the thiourea part of the molecule can influence the fluorescence of the quinoline moiety through several mechanisms:

Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the thiourea nitrogen can quench the fluorescence of the quinoline ring through a PET process. Upon coordination with a metal ion, these electrons are engaged in bonding, which can inhibit the PET process and lead to a "turn-on" fluorescence response.

Förster Resonance Energy Transfer (FRET): If the metal complex has an absorption spectrum that overlaps with the emission spectrum of the quinoline fluorophore, energy transfer can occur, leading to fluorescence quenching or the appearance of a new emission band.

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence intensity.

Thiourea-naphthalimide conjugates have been shown to function as "turn-on" fluorescent chemosensors for Zn²⁺, Cd²⁺, and Hg²⁺, with the fluorescence enhancement attributed to the suppression of PET upon metal ion coordination. researchgate.netnih.gov This provides a strong precedent for the potential of N-benzoyl-N'-(5-quinolinyl)thiourea to act as a fluorometric sensor.

Integration of N-benzoyl-N'-(5-quinolinyl)thiourea in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of N-benzoyl-N'-(5-quinolinyl)thiourea to act as a versatile ligand, capable of binding to metal ions through its sulfur, oxygen, and nitrogen atoms, makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of great interest due to their tunable structures and diverse applications in areas such as gas storage, catalysis, and sensing.

Structure-Property Relationships in Polymeric Materials

The properties of coordination polymers and MOFs derived from N-benzoyl-N'-(5-quinolinyl)thiourea would be intrinsically linked to their structural features, which are determined by the coordination geometry of the metal ion and the binding mode of the ligand.

For example, N-benzoyl-N'-(3-pyridyl)thiourea is known to form supramolecular chains through intermolecular N—H···N hydrogen bonds. The incorporation of a metal ion could disrupt these hydrogen bonds and lead to the formation of a 1D, 2D, or 3D coordination polymer. The choice of metal ion is also crucial, as different metals have different coordination preferences (e.g., tetrahedral, square planar, octahedral), which will dictate the dimensionality and topology of the resulting framework.

The properties of these polymeric materials, such as their porosity, thermal stability, and catalytic activity, would be directly related to their structure. For instance, the size and shape of the pores in a MOF constructed from N-benzoyl-N'-(5-quinolinyl)thiourea would be determined by the length and rigidity of the ligand and the coordination number of the metal center. These pores could be designed to selectively adsorb specific molecules, making the material useful for gas separation or storage. The presence of open metal sites or functional groups within the pores could also impart catalytic activity to the material.

N-benzoyl-N'-(5-quinolinyl)thiourea as an Analytical Reagent for Spectrophotometric Determination

The strong chelating ability of N-benzoyl-N'-(5-quinolinyl)thiourea and its propensity to form colored complexes with metal ions make it a potential reagent for the spectrophotometric determination of these ions in various samples. chemscene.com Spectrophotometry is a widely used analytical technique due to its simplicity, speed, and cost-effectiveness.

The principle behind this application lies in the reaction of N-benzoyl-N'-(5-quinolinyl)thiourea with a target metal ion to form a stable, colored complex. The intensity of the color, which is measured by its absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion, according to the Beer-Lambert law.

For example, a related compound, N,N-diethyl-N'-benzoylthiourea, has been successfully used as a spectrophotometric reagent for the determination of rhenium. chemscene.com The reagent forms a green complex with rhenium in an acidic medium, which can be extracted into an organic solvent and measured at its absorption maximum. chemscene.com The method was found to be sensitive and selective, with a linear response over a certain concentration range. chemscene.com

Similarly, N-benzoyl-N'-(5-quinolinyl)thiourea could be employed for the spectrophotometric determination of various transition metal ions that form colored complexes with it. The selectivity of the method could be enhanced by controlling the pH of the solution and by using masking agents to prevent interference from other ions. The sensitivity could be optimized by choosing a suitable solvent for extraction and by measuring the absorbance at the wavelength of maximum absorption (λmax).

Table 2: Potential Spectrophotometric Determination of Metal Ions using N-benzoyl-N'-(5-quinolinyl)thiourea as a Reagent (Hypothetical)

| Target Metal Ion | Expected Complex Color | Potential λmax (nm) | Potential Linear Range (µg/mL) |

| Copper (II) | Green-Brown | 400-450 | 1-20 |

| Nickel (II) | Yellow-Green | 380-420 | 2-25 |

| Cobalt (II) | Blue-Green | 600-650 | 0.5-15 |

This table is hypothetical and for illustrative purposes, based on the known behavior of similar thiourea derivatives.

Exploration of N-benzoyl-N'-(5-quinolinyl)thiourea in Optical and Electronic Materials

The unique combination of a fluorescent quinoline moiety and a charge-transfer-active benzoylthiourea group in N-benzoyl-N'-(5-quinolinyl)thiourea suggests its potential for use in the development of novel optical and electronic materials.

The fluorescence properties of the quinoline ring can be modulated by external stimuli, such as the binding of metal ions or changes in the solvent polarity. This makes the compound a candidate for use in fluorescent probes and sensors. Furthermore, the ability of the benzoylthiourea unit to participate in charge transfer interactions opens up possibilities for its application in nonlinear optical (NLO) materials. NLO materials are essential for a variety of technologies, including optical switching, frequency conversion, and data storage.

The formation of metal complexes with N-benzoyl-N'-(5-quinolinyl)thiourea can also lead to materials with interesting photophysical and electronic properties. The coordination of a metal ion can influence the energy levels of the ligand's molecular orbitals, leading to changes in its absorption and emission spectra. These metal complexes could potentially be used as phosphorescent emitters in organic light-emitting diodes (OLEDs) or as photosensitizers in solar cells.

Moreover, the self-assembly of N-benzoyl-N'-(5-quinolinyl)thiourea molecules through hydrogen bonding and π-π stacking interactions could lead to the formation of ordered structures with anisotropic optical and electronic properties. These materials could find applications in polarizers, optical waveguides, and organic field-effect transistors (OFETs). The exploration of the solid-state properties of this compound and its derivatives is a promising avenue for future research in materials science.

Supramolecular Recognition and Host-Guest Chemistry Applications of N-benzoyl-N'-(5-quinolinyl)thiourea

The unique molecular architecture of N-benzoyl-N'-(5-quinolinyl)thiourea positions it as a promising candidate for applications in supramolecular chemistry and host-guest recognition. This field of chemistry focuses on the non-covalent interactions between a host molecule, in this case, N-benzoyl-N'-(5-quinolinyl)thiourea, and a guest species, which can be an anion, cation, or neutral molecule. The ability to selectively bind and signal the presence of specific guests is a cornerstone of sensor technology and the development of advanced materials.

The structure of N-benzoyl-N'-(5-quinolinyl)thiourea features several key functional groups that are instrumental in its host-guest chemistry. The thiourea moiety (-NH-C(S)-NH-) is a particularly effective hydrogen bond donor, with the two N-H protons capable of forming strong hydrogen bonds with anionic guest species. nih.gov This interaction is often the primary mechanism for anion recognition. Concurrently, the quinoline ring system, with its nitrogen heteroatom, and the benzoyl group's carbonyl oxygen can act as coordination sites for metal ions. researchgate.net The interplay of these groups allows for the formation of stable supramolecular complexes.

While direct experimental studies on the supramolecular chemistry of N-benzoyl-N'-(5-quinolinyl)thiourea are not extensively documented in publicly available literature, the behavior of closely related N-benzoylthiourea derivatives provides significant insight into its expected capabilities. Research on analogous compounds demonstrates that the binding of a guest molecule often induces a conformational change in the host, leading to a detectable signal, such as a change in color (colorimetric sensing) or the emission of light (fluorescence sensing). researchgate.net

Anion Recognition

The primary mechanism for anion recognition by N-benzoylthiourea derivatives is through hydrogen bonding between the thiourea N-H protons and the anion. nih.gov The acidity of these protons and, consequently, the binding affinity for anions can be tuned by the electronic properties of the substituents on the benzoyl and quinoline rings. The binding event typically perturbs the electronic structure of the molecule, resulting in a shift in its UV-Visible absorption spectrum or a change in its fluorescence properties. researchgate.net

For instance, studies on N-benzoyl-N'-phenylthiourea derivatives have shown significant red shifts in their absorption spectra upon the addition of anions like acetate, fluoride, and dihydrogen phosphate. This phenomenon is attributed to an anion-binding-induced structural change that facilitates an intramolecular charge transfer.

To illustrate the typical data obtained from such studies, the following table presents hypothetical binding constants and spectroscopic shifts for N-benzoyl-N'-(5-quinolinyl)thiourea with various anions, based on data for analogous compounds.

| Guest Anion | Binding Constant (K) (M⁻¹) | Change in Absorbance (Δλ_max) (nm) |

| F⁻ | 5.2 x 10⁴ | +35 |

| Cl⁻ | 1.8 x 10³ | +12 |

| Br⁻ | 4.5 x 10² | +5 |

| I⁻ | < 100 | Not significant |

| CH₃COO⁻ | 8.9 x 10⁴ | +48 |

| H₂PO₄⁻ | 6.5 x 10⁴ | +42 |

| Note: This data is illustrative and based on the performance of analogous N-benzoylthiourea anion receptors. Specific experimental data for N-benzoyl-N'-(5-quinolinyl)thiourea is not available in the searched literature. |

Cation Recognition

The presence of the quinoline nitrogen and the carbonyl oxygen and thiocarbonyl sulfur atoms makes N-benzoyl-N'-(5-quinolinyl)thiourea a potential ligand for metal ions. The 8-aminoquinoline (B160924) isomer is a well-known chelating agent, and it is expected that the 5-quinolinyl derivative would also exhibit coordinating properties. researchgate.net The binding of a metal ion would likely involve the quinoline nitrogen and one of the atoms from the benzoylthiourea backbone, forming a stable chelate complex.

The complexation with metal ions can be monitored using spectroscopic techniques. For example, the coordination of a metal ion can lead to the appearance of new charge-transfer bands in the UV-Vis spectrum. Furthermore, if the compound is fluorescent, the binding of a metal ion can either enhance or quench the fluorescence, providing a "turn-on" or "turn-off" sensing mechanism. researchgate.net

The table below provides an example of the kind of data that would be generated from studies of metal ion binding with N-benzoyl-N'-(5-quinolinyl)thiourea, based on findings for similar compounds.

| Guest Cation | Binding Stoichiometry (Host:Guest) | Fluorescence Response | Detection Limit (M) |

| Cu²⁺ | 1:1 | Quenching | 5.0 x 10⁻⁷ |

| Fe³⁺ | 1:1 | Quenching | 2.5 x 10⁻⁷ |

| Zn²⁺ | 1:1 | Enhancement | 8.0 x 10⁻⁷ |

| Cd²⁺ | 1:1 | Enhancement | 1.2 x 10⁻⁶ |

| Hg²⁺ | 1:1 | Quenching | 3.0 x 10⁻⁷ |

| Note: This data is illustrative and based on the performance of analogous quinoline-based thiourea metal ion sensors. Specific experimental data for N-benzoyl-N'-(5-quinolinyl)thiourea is not available in the searched literature. |

Q & A

Q. How does N-benzoyl-N'-(5-quinolinyl)thiourea compare to cyanide in gold leaching processes?

- Methodology : Thiourea-based lixiviants (e.g., with Fe³⁺) achieve faster Au dissolution rates than cyanide but require higher concentrations (0.1–0.5 M). Optimize pH (1.5–2.5) and redox potential (400–600 mV) to minimize thiourea degradation. Electrochemical studies show ~90% Au recovery in 6 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.